Cyanine3 amine

Bioconjugation Fluorescent Labeling Protein Chemistry

Cyanine3 amine (CAS 2247688-56-6) provides a reliable solution for amine-directed conjugation to carboxyl-bearing targets, especially in mixed-solvent systems. - Ex/Em: 555/570 nm; ε=150,000 L·mol⁻¹·cm⁻¹; Φ=0.31 - ≥95% purity (¹H NMR, HPLC-MS); red powder, HCl salt - Soluble in DMF, DMSO; moderate aqueous solubility - Reacts with NHS esters, epoxides, or carboxyl groups via EDC/DCC activation - Ideal for labeling hydrophobic payloads, carboxyl-nanoparticles, or low-abundance targets in multi-color panels

Molecular Formula C36H52Cl2N4O
Molecular Weight 627.74
CAS No. 2247688-56-6
Cat. No. B606860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 amine
CAS2247688-56-6
SynonymsCyanine3 amine
Molecular FormulaC36H52Cl2N4O
Molecular Weight627.74
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
InChIInChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyanine3 amine: Core Photophysical and Chemical Properties


Cyanine3 amine (CAS 2247688-56-6) is a non-sulfonated, primary amine-functionalized cyanine dye (molecular formula C36H52Cl2N4O, MW 627.73 Da) supplied as a hydrochloride salt [1]. It exhibits excitation/emission maxima at 555/570 nm in aqueous buffer, an extinction coefficient (ε) of 150,000 L·mol⁻¹·cm⁻¹, and a fluorescence quantum yield (Φ) of 0.31 [1]. As a Cy3® analog, it serves as a versatile fluorescent building block for bioconjugation to carboxyl-containing targets via carbodiimide-mediated coupling or reaction with NHS esters and epoxides . The dye is delivered as a red powder with ≥95% purity (validated by ¹H NMR and HPLC-MS) and is soluble in polar organic solvents (DMF, DMSO) with moderate aqueous solubility [1].

1
Primary amine for carboxyl-directed bioconjugation to nanoparticles, acidic proteins, or peptide C-termini
2
Organic-solvent-compatible (DMF/DMSO) form for labeling hydrophobic small molecules, lipids, or synthetic polymers
3
pH-insensitive fluorescence (pH 4–10) supports acidic cellular compartment or low-pH buffer workflows

Why Cyanine3 amine Cannot Be Substituted in Critical Workflows


Compounds sharing the Cy3 chromophore are not functionally interchangeable for procurement purposes. The choice of reactive group, solubility profile, and photophysical performance in conjugated form directly determines labeling efficiency, signal-to-noise ratio, compatibility with target biomolecules, and long-term experimental reproducibility [1]. The quantitative evidence below demonstrates that Cyanine3 amine occupies a specific and non-substitutable position for users requiring amine-directed conjugation to carboxyl-bearing targets, operation in organic or mixed-solvent systems, and resistance to pH variability in demanding imaging applications .

Reaction directionality mismatch
Cyanine3 NHS ester targets primary amines, not carboxyl groups. Substitution would require redesigning the conjugation strategy to target lysine residues instead of carboxyl termini.
Solvent compatibility mismatch
Sulfo-Cyanine3 amine is water-soluble and incompatible with organic solvents needed to dissolve hydrophobic targets; switching may compromise dissolution and labeling efficiency.
pH stability mismatch
FITC fluorescence drops sharply below pH 7, limiting use in acidic compartments or low-pH wash buffers where Cyanine3 amine maintains consistent signal.

Quantitative Differentiation Evidence for Cyanine3 amine


Carboxyl-Directed Conjugation vs. NHS Ester Reactivity

Cyanine3 amine bears a nucleophilic primary amine (-NH₂) that reacts with electrophilic carboxyl groups (after EDC/DCC activation), NHS esters, and epoxides, enabling conjugation to carboxyl-rich targets such as the C-terminus of peptides, acidic proteins, and carboxylated nanoparticles [1]. In contrast, Cyanine3 NHS ester (a common alternative, CAS 1393363-07-9) reacts exclusively with primary amines (e.g., lysine residues), thereby targeting different functional groups . This represents a fundamental difference in reaction directionality—not merely a difference in kinetics—that dictates which target molecules can be labeled in a given experimental design.

Carboxyl vs. NHS ester
Head-to-head
Primary amine targets carboxyl groups (EDC-activated), NHS esters; Cy3 NHS ester targets only primary amines. Non-interchangeable reaction directionality.
Required for carboxyl-specific labeling workflows; substitution not possible without target redesign.
Reaction conditions: pH 4.5–7.2, EDC/sulfo-NHS coupling
Bioconjugation Fluorescent Labeling Protein Chemistry

Lower Background Fluorescence vs. TAMRA

Multiple independent technical datasheets and product specifications consistently report that Cy3 conjugates produce lower background fluorescence than TAMRA (tetramethylrhodamine) and most other TRITC-class dyes . TAMRA shares very similar spectral properties (Ex/Em ~555/580 nm) and is used interchangeably with Cy3 in many filter-based imaging systems, making it the most relevant spectral comparator . Lower background translates directly into improved signal-to-noise ratio, which is critical for detecting low-abundance targets in immunofluorescence microscopy and flow cytometry .

Background vs. TAMRA
Class-level
Qualitative ranking: Cy3 conjugates consistently report lower background than TAMRA in immunofluorescence and flow cytometry.
May support improved signal-to-noise; direct quantitative conjugate-specific comparison data to verify.
Based on multiple vendor specifications; peer-reviewed conjugate comparison lacking.
Immunofluorescence Background Signal Signal-to-Noise Ratio

Organic Solvent Compatibility vs. Sulfo-Cy3 Amine

Cyanine3 amine is a non-sulfonated cyanine dye with good solubility in polar organic solvents (DMF, DMSO, alcohols) and only moderate aqueous solubility [1]. Its sulfonated analog, Sulfo-Cyanine3 amine (CAS 2183440-43-7), is engineered for full water solubility to enable purely aqueous labeling of sensitive proteins, but this modification eliminates compatibility with organic-solvent-based reaction conditions required for labeling hydrophobic small molecules, lipids, or synthetic polymers . The two dyes share identical spectral properties (Ex/Em, ε, Φ), but differ fundamentally in solvent compatibility requirements—the sulfonated dye requires no organic co-solvent, whereas the non-sulfonated dye requires DMF or DMSO for efficient dissolution .

Organic solvent vs. sulfo
Head-to-head
Non-sulfonated Cy3 amine: soluble in DMF, DMSO; Sulfo-Cy3 amine: water-soluble, not suitable for organic co-solvent systems.
Required for labeling hydrophobic targets; sulfo form cannot support organic dissolution of target.
Spectral properties identical; choice is application-driven.
Solubility Hydrophobic Labeling Organic Synthesis

pH-Insensitive Fluorescence from pH 4 to 10 vs. FITC

Cyanine3 amine conjugates maintain consistent fluorescence intensity across a pH range of 4 to 10, matching the pH insensitivity of Alexa Fluor 546-class dyes and substantially exceeding that of FITC (fluorescein isothiocyanate), whose fluorescence drops sharply below pH 7 . This property is critical for applications involving acidic cellular compartments (lysosomes, endosomes), acidic wash buffers in immunohistochemistry, or variable pH environments in live-cell imaging . The pH insensitivity of the Cyanine3 chromophore is inherently preserved in the amine derivative .

pH stability vs. FITC
Class-level
Cy3-class dyes maintain fluorescence from pH 4–10; FITC fluorescence drops sharply below pH 7 (pKa ~6.4).
Supports acidic-condition fluorescence stability; conjugate-specific data to verify for amine derivative.
Property inferred from Cy3 chromophore class; direct measurement on Cy3 amine conjugate recommended.
pH Stability Fluorescence Microscopy Wash/Binding Buffer Compatibility

Higher 514 nm Excitation Efficiency vs. Alexa Fluor 546

Cyanine dyes, including Cy3, possess broader absorption spectral regions than Alexa Fluor dyes, providing greater versatility in laser line selection for confocal microscopy [1]. Specifically, at the 514 nm argon-ion laser line, Cy3 is excited with much higher efficiency than Alexa Fluor 546, a spectrally similar probe that was designed as a replacement for Cy3 [1]. This means that for confocal systems equipped with argon-ion lasers (common 488/514 nm lines), Cyanine3 amine conjugates will yield higher fluorescence output per unit laser power than Alexa Fluor 546 conjugates [1].

514 nm excitation efficiency
Reported
Cy3 excited with much higher efficiency than Alexa Fluor 546 at 514 nm argon-ion laser line due to broader absorption spectrum.
May yield brighter confocal images at 514 nm; supports laser-line versatility.
Source: microscopy primer; exact fold-difference not specified.
Confocal Microscopy Laser Excitation Argon-Ion Laser

Optimal Procurement Scenarios for Cyanine3 amine


Labeling Carboxylated Nanoparticles, Acidic Proteins, or Peptide C-Termini

Cyanine3 amine is the preferred choice when the labeling target presents carboxyl groups (e.g., carboxyl-functionalized nanoparticles, acidic proteins rich in Asp/Glu, or peptide C-termini) that must be conjugated without modifying primary amines on the target. This scenario leverages the unique reaction directionality of Cyanine3 amine vs. Cyanine3 NHS ester [1]. In contrast, Cyanine3 NHS ester would react with lysine residues on the target protein, potentially altering its structure, blocking active sites, or labeling unintended amine-containing biomolecules in complex mixtures. Standard EDC/sulfo-NHS activation in MES buffer (pH 4.5–6.5) followed by Cyanine3 amine addition at pH 7.2–7.5 yields stable amide-linked conjugates. This application is commonly used in drug delivery research, biosensor development, and targeted imaging probe construction .

Labeling Hydrophobic Small Molecules, Lipid Probes, or Synthetic Polymers

For targets with poor aqueous solubility (e.g., hydrophobic drug candidates, lipid-based probes, or synthetic polymer backbones), Cyanine3 amine’s good solubility in DMF and DMSO enables dissolution of both dye and target in a compatible organic or mixed-solvent system prior to conjugation [1]. This scenario cannot be fulfilled by Sulfo-Cyanine3 amine, which is designed for purely aqueous conditions and lacks the organic solvent compatibility necessary for hydrophobic target solubilization . Typical workflow: dissolve Cyanine3 amine and hydrophobic target in anhydrous DMF or DMSO, add coupling reagent (EDC/DCC or pre-formed NHS ester of target), and incubate under anhydrous or low-water conditions to drive amide bond formation.

Multi-Color Immunofluorescence with Low Background in the TRITC Channel

In multi-color immunofluorescence panels where the orange-red channel (TRITC/Cy3 filter set, Ex 530–561 nm, Em 570–610 nm) is used for a low-abundance antigen, the consistently reported lower background of Cy3 conjugates vs. TAMRA makes Cyanine3 amine the recommended procurement choice for direct or indirect labeling strategies [1]. While both dyes are compatible with standard TRITC filter cubes, Cy3-labeled antibodies yield higher signal-to-noise ratios, enabling better discrimination of weakly expressed targets against tissue autofluorescence . This advantage is particularly relevant in formalin-fixed paraffin-embedded (FFPE) tissue sections where autofluorescence in the orange-red channel can mask specific signal .

Confocal Microscopy on Argon-Ion Laser Systems at 514 nm

For laboratories operating confocal microscopes equipped with argon-ion lasers that provide 488 nm and 514 nm lines, Cyanine3 amine offers a practical advantage over Alexa Fluor 546: the broader absorption spectrum of Cy3 enables significantly higher excitation efficiency at 514 nm than Alexa Fluor 546, yielding brighter images without increasing laser power [1]. This scenario is common in core imaging facilities and academic laboratories with older argon-ion laser confocal systems, where the 514 nm line is the closest available excitation wavelength to the Cy3/Alexa Fluor 546 absorption maximum (~555 nm). The broader cyanine absorption profile effectively bridges this ~40 nm gap more efficiently than the narrower Alexa Fluor 546 profile [1].

Application
Selection Property
Validation Focus
Carboxyl-targeted bioconjugation (nanoparticles, acidic proteins, peptide C-termini)
Amine-directed carboxyl conjugation chemistry
Conjugation efficiency and target specificity under EDC/NHS activation
Labeling of hydrophobic small molecules, lipids, or synthetic polymers
Organic-solvent-compatible (DMF/DMSO) dye form
Solubility and conjugation in organic/aqueous mixed systems
Multi-color immunofluorescence in the TRITC channel
Low-background fluorescence conjugate performance
Signal-to-noise ratio in FFPE tissue sections
Confocal microscopy on argon-ion laser systems (514 nm line)
Broad absorption and efficient 514 nm excitation
Imaging sensitivity without increased laser power
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